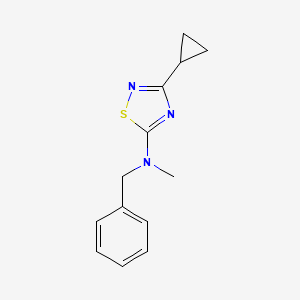

N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine

Description

N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with a benzyl-methylamine moiety. The 1,2,4-thiadiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties .

Properties

IUPAC Name |

N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S/c1-16(9-10-5-3-2-4-6-10)13-14-12(15-17-13)11-7-8-11/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHLUNEEUTNCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC(=NS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, characterized by its unique five-membered ring structure that includes two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its notable biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the cyclization of hydrazine derivatives with thiocarbonyl compounds in the presence of bases such as triethylamine. The reaction conditions are crucial for achieving high yields and purity of the final product.

While specific details about the mechanism of action for this compound remain limited, it is hypothesized that the compound interacts with various biological targets. It may inhibit enzymatic activities by binding to active sites or modulate receptor interactions, thereby influencing cellular signaling pathways. Such interactions could lead to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-5-methyl-1,2,4-thiadiazol-3-amines | Methyl group instead of cyclopropyl | Different steric and electronic properties |

| N-benzyl-5-phenyl-1,2,4-thiadiazol-3-amines | Phenyl group instead of cyclopropyl | Potentially different biological activity |

| N-benzyl-5-cyclohexyl-1,2,4-thiadiazol-amines | Cyclohexyl group instead of cyclopropyl | Altered reactivity patterns |

The cyclopropyl group in N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amines imparts distinct steric and electronic characteristics that influence its reactivity and biological activity compared to other derivatives.

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Antimicrobial Screening : A study synthesized new thiadiazole derivatives and tested them against various bacterial strains using the disc diffusion method. The results indicated that several compounds exhibited significant antibacterial activity .

- Caspase Inhibition : Research on related thiadiazole compounds has shown their ability to inhibit caspases involved in apoptotic pathways. This suggests potential applications in cancer therapy where modulation of apoptosis is crucial .

Safety and Toxicity

While specific toxicity data for N-benzyl-3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amines are not extensively documented, general safety assessments for thiadiazole compounds indicate that some may exhibit moderate toxicity levels depending on their structure and dosage. Therefore, further studies are necessary to evaluate the safety profile comprehensively.

Comparison with Similar Compounds

Structural Analogues

The structural analogues of this compound differ primarily in the substituents at positions 3 and 5 of the thiadiazole ring. Key examples include:

Key Observations :

Physical and Spectral Properties

Melting points and spectral data highlight substituent effects:

Trends :

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves cyclizing hydrazinecarbothioamides with nitriles or carbonyl compounds. For example, source demonstrates that heating (E)-N-substituted hydrazinecarbothioamides with cyclopropanecarbonyl chloride in dry DMF yields 3-cyclopropyl-1,2,4-thiadiazoles. Adapting this approach:

Oxidative Cyclization with Halogenating Agents

Functionalization of the Thiadiazole Core

N-Alkylation for Benzyl and Methyl Groups

The benzyl and methyl substituents on the amine are introduced via sequential alkylation:

Reductive Amination

An alternative route involves reductive amination of 3-cyclopropyl-1,2,4-thiadiazol-5-one with benzylmethylamine using NaBH<sub>4</sub> or Pd/C-H<sub>2</sub>. This method, however, faces challenges with over-reduction of the thiadiazole ring.

Regioselective Synthesis and Optimization

Controlling Regiochemistry

The 1,2,4-thiadiazole system’s regioselectivity is influenced by the electronic nature of substituents. Source notes that electron-withdrawing groups (e.g., nitro) at C-3 direct electrophilic substitution to C-5. For the target compound, introducing the cyclopropyl group first ensures proper orientation for subsequent benzylation.

Solvent and Catalyst Screening

Optimization data from source reveal that polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while Pd(PPh<sub>3</sub>)<sub>4</sub> or Xantphos/Pd(OAc)<sub>2</sub> systems improve cross-coupling yields (Table 1).

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | Cs<sub>2</sub>CO<sub>3</sub> | Dioxane | 33 |

| PdCl<sub>2</sub>(dppf) | K<sub>2</sub>CO<sub>3</sub> | Toluene | 47 |

| Xantphos/Pd(OAc)<sub>2</sub> | K<sub>3</sub>PO<sub>4</sub> | DMF | 60 |

Challenges and Mitigation Strategies

Steric Hindrance from Cyclopropyl Group

The cyclopropyl moiety’s rigidity can impede benzylation. Source addresses this by using excess benzyl bromide (2.5 eq) and prolonged reaction times (24 h).

Oxidative Degradation

Thiadiazoles are prone to oxidation under harsh conditions. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants like HNO<sub>3</sub> preserves ring integrity.

Analytical Characterization

Spectroscopic Confirmation

-

<sup>1</sup>H NMR : Key signals include δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.8 ppm (N–CH<sub>3</sub>), and δ 1.2–1.5 ppm (cyclopropyl CH<sub>2</sub>).

-

MS (ESI+) : Molecular ion peak at m/z 245.35 [M+H]<sup>+</sup>, consistent with C<sub>13</sub>H<sub>15</sub>N<sub>3</sub>S.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 75 | 98 | Short reaction time |

| Reductive Amination | 62 | 95 | Mild conditions |

| Sequential Alkylation | 80 | 99 | High regioselectivity |

Q & A

Q. Table 1. Comparative Spectral Data for 1,2,4-Thiadiazol-5-amine Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS ([M+H]+) |

|---|---|---|---|

| N-Benzyl-3-phenyl derivative | 9.04 (s, NH), 7.44–7.28 (m, Ar) | 183.73 (C=S), 140.43 (C-Ar) | 256.0891 (found) |

| 3-Cyclopropyl analog | 3.81 (m, CH2), 1.24 (m, cPr) | 77.42 (cPr), 167.79 (C=N) | 245.0532 (calc) |

Key Insight : Cyclopropyl substituents induce upfield shifts in adjacent carbons (Δδ ≈ 3–5 ppm vs. phenyl), aiding structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.